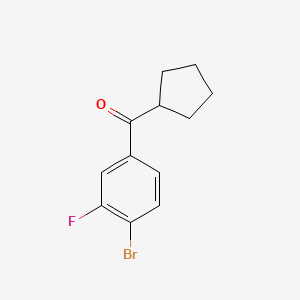

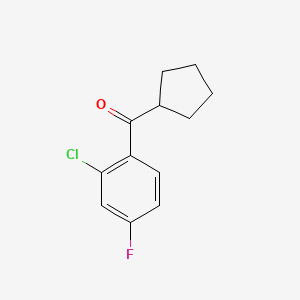

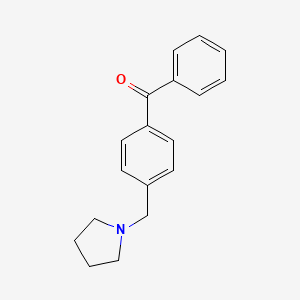

4-(Pyrrolidinomethyl)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

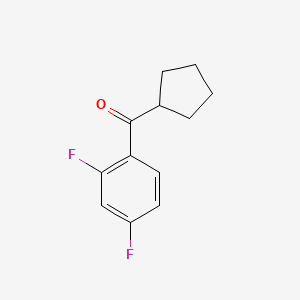

“4-(Pyrrolidinomethyl)benzophenone” is a chemical compound with the molecular formula C18H19NO . It is also known as “(4-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone” and has a molecular weight of 279.38 .

Synthesis Analysis

The synthesis of similar compounds often involves Friedel-Crafts reactions or organometallic routes . For instance, the synthesis of benzophenone derivatives has been achieved through photochemical hydrogen atom transfer (HAT) events to generate the carbon-centered radicals needed for alkylation .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidinomethyl)benzophenone” can be represented by the InChI code "1S/C19H21NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3" . Further structural analysis would require more specific data or computational studies.Applications De Recherche Scientifique

Antimicrobial Activity

4-(Pyrrolidinomethyl)benzophenone: derivatives exhibit significant antimicrobial properties. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. Their mechanism of action often involves disrupting cell wall synthesis or interfering with essential bacterial enzymes .

Anticancer Activity

The pyrrolidinone moiety present in 4-(Pyrrolidinomethyl)benzophenone is known to induce apoptosis in cancer cells. Research has shown that these compounds can be effective against certain types of cancer by inhibiting cell proliferation and inducing cell death. This makes them promising candidates for chemotherapy drug development .

Anti-inflammatory Activity

Compounds containing 4-(Pyrrolidinomethyl)benzophenone have been found to possess anti-inflammatory properties. They can be used to treat inflammatory conditions by reducing the production of pro-inflammatory cytokines and mediators. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Antidepressant Activity

The structural complexity of 4-(Pyrrolidinomethyl)benzophenone allows for interaction with neural receptors, potentially leading to antidepressant effects. By modulating neurotransmitter systems, these compounds could be used to develop new treatments for depression and other mood disorders .

Anti-HCV Activity

Hepatitis C virus (HCV) is a significant global health concern, and 4-(Pyrrolidinomethyl)benzophenone derivatives show promise as anti-HCV agents. They can inhibit the replication of the virus, providing a potential pathway for the development of novel antiviral drugs .

Industrial Applications

Beyond biomedical applications, 4-(Pyrrolidinomethyl)benzophenone also finds use in various industrial processes. Its chemical structure can be utilized in the synthesis of polymers, coatings, and other materials that require specific molecular properties such as stability and reactivity .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that benzophenone derivatives, which include 4-(pyrrolidinomethyl)benzophenone, have shown endocrine-disrupting effects .

Mode of Action

Benzophenone derivatives have been linked to several adverse health effects due to their endocrine-disrupting properties .

Biochemical Pathways

Benzophenone derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .

Propriétés

IUPAC Name |

phenyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSFRKNYZQYHSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642728 |

Source

|

| Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidinomethyl)benzophenone | |

CAS RN |

898775-89-8 |

Source

|

| Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.